1-Benzyl-1H-indazol-5-amine
Overview
Description
1-Benzyl-1H-indazol-5-amine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. It belongs to the indazole class, which are heterocyclic aromatic organic compounds. Indazoles are notable for their presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of indazole derivatives, including compounds similar to 1-Benzyl-1H-indazol-5-amine, often involves methods such as copper-catalyzed cyclizations, palladium-catalyzed domino reactions, and 1,3-dipolar cycloadditions. For example, a method for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles has been developed using ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids via copper-catalyzed amination (Viña, del Olmo, López-Pérez, & San Feliciano, 2007).
Molecular Structure Analysis
Indazole derivatives typically exhibit interesting molecular conformations, as evidenced by crystallographic studies. For instance, the study of a compound structurally related to 1-Benzyl-1H-indazol-5-amine revealed an antiperiplanar conformation of terminal groups and formation of two-dimensional networks via intermolecular hydrogen bonds (Li, Liu, Ma, & Dong, 2012).
Chemical Reactions and Properties
Indazole derivatives engage in various chemical reactions, reflecting their versatility in organic synthesis. For example, 1,3,5-triphenylhexahydro-1,3,5-triazine, a compound used in the synthesis of benzoxazine monomers and oligomers, demonstrates the dynamic behavior and reactivity of such compounds (Brunovska, Liu, & Ishida, 1999).
Scientific Research Applications
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Synthesis of Indazoles
- Scientific Field : Organic Chemistry .
- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods of Application : The synthesis of indazoles includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes : The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
Safety And Hazards
Future Directions
While specific future directions for 1-Benzyl-1H-indazol-5-amine are not mentioned in the search results, indazole-containing compounds have been the subject of ongoing research due to their wide range of medicinal applications . Further exploration of the medicinal properties of indazole, including 1-Benzyl-1H-indazol-5-amine, is expected in the future .
properties
IUPAC Name |
1-benzylindazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSMTPKYUILPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178558 | |
Record name | 1H-Indazol-5-amine, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-indazol-5-amine | |
CAS RN |
23856-21-5 | |
Record name | 1-(Phenylmethyl)-1H-indazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23856-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-5-amine, 1-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023856215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-5-amine, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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